molecular formula C18H17NO4S B2379040 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide CAS No. 1795442-19-1

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2379040
CAS No.: 1795442-19-1
M. Wt: 343.4
InChI Key: WDBWUBZZKLFUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound of significant interest in chemical research and development. Its molecular structure incorporates several heterocyclic systems, including furan and thiophene rings, which are privileged scaffolds in medicinal chemistry and material science . These structures are commonly found in compounds with a wide range of biological activities, such as antimicrobial, anticancer, and antimalarial properties, making them key motifs in the development of new therapeutic agents . The presence of both furan and thiophene rings, linked by a hydroxymethyl bridge and functionalized with a phenoxyacetamide group, suggests potential for diverse chemical interactions and binding affinities. This structural complexity makes it a valuable intermediate or target molecule for researchers investigating structure-activity relationships (SAR), particularly in the design of novel enzyme inhibitors or receptor ligands . Furthermore, heterocyclic compounds of this class are increasingly explored in optoelectronic applications and as building blocks for more complex functional materials . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10,18,21H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBWUBZZKLFUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide typically involves multi-step organic synthesis techniques. One common method involves the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling with the phenoxyacetamide group. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the phenoxyacetamide group can produce corresponding amines.

Scientific Research Applications

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophene-Furan Hybrids

  • 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8): Synthesized via a three-step procedure (65% yield, mp 127–131°C). The thiophene-furan core is analogous to the target compound but includes a sulfonamide group instead of phenoxyacetamide .
  • 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) : Achieved 71% yield (mp 90–92°C) using gold(I)-catalyzed reactions, highlighting the versatility of furan-thiophene systems in transition-metal catalysis .

Phenoxyacetamide Derivatives

  • 2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide: Features a phenoxyacetamide backbone linked to a thiazole sulfonamide group. This compound’s synthesis and structural diversity underscore the pharmacophoric relevance of the acetamide moiety in drug design .
  • N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide : Combines furan and thiazole rings with acetamide, demonstrating moderate aqueous solubility (39.1 µg/mL at pH 7.4), a property likely shared with the target compound due to similar polar groups .

Thioacetamide and Thiazolidinone Derivatives

  • N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13): Synthesized in 58% yield (mp 159–160°C) with a nitro-furan substituent, indicating that furan modifications can enhance thermal stability .
  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5): Achieved 87% yield (mp 269.0°C), demonstrating high thermal stability linked to quinazolinone-thioacetamide frameworks .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound N/A N/A Furan, thiophene, phenoxyacetamide
int-8 65 127–131 Thiophene-furan, sulfonamide
1l 71 90–92 Thiophene-furan, sulfonamide
Compound 13 () 58 159–160 Nitro-furan, thioxoacetamide
Compound 5 () 87 269.0 Quinazolinone, thioacetamide

The target compound’s predicted melting point and solubility may align with furan-thiophene analogs (e.g., 90–160°C), though the phenoxyacetamide group could increase lipophilicity compared to sulfonamide derivatives .

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a unique combination of functional groups, including:

  • Furan moiety : Known for its reactivity and ability to participate in various chemical reactions.
  • Thiophene ring : Contributes to the compound's electronic properties and enhances biological activity.
  • Phenoxyacetamide group : Imparts specific pharmacological properties.

The molecular formula for this compound is C18H17NO4SC_{18}H_{17}NO_4S with a molecular weight of approximately 343.4 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, studies have shown that derivatives of furan and thiophene possess cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the inhibition of key cellular pathways that regulate cell proliferation and survival.

Case Study : A related compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) of 1.55 μM against cancer cell lines, suggesting potential efficacy for this compound in similar contexts .

CompoundCell LineIC50 (µM)
N-Acetyl derivativeHeLa1.55
Methyl derivativesHepG210–30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds containing furan and thiophene rings are known to exhibit antibacterial and antifungal activities. The presence of the hydroxymethyl group is believed to enhance these properties by increasing solubility and interaction with microbial membranes.

Research Findings : In vitro studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings regarding how changes in structure affect biological activity:

ModificationEffect on Activity
Hydroxymethyl group presenceIncreases reactivity and solubility
Substitution on thiophene ringAlters electronic properties, enhancing cytotoxicity
Variation in phenoxy groupModifies receptor interaction, impacting pharmacodynamics

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically begins with furan and thiophene intermediates. Key steps include:

  • Hydroxymethylation : Reaction of furan-2-carbaldehyde with a reducing agent (e.g., NaBH₄) to form the hydroxymethyl group .
  • Thiophene coupling : Suzuki-Miyaura or nucleophilic substitution to attach the thiophene moiety to the furan-hydroxymethyl group .
  • Acylation : Final coupling of 2-phenoxyacetic acid using EDCI/HOBt or DCC as coupling agents .
    • Critical Parameters :
  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Primary Techniques :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of hydroxymethyl and thiophene substitutions (e.g., δ 4.5–5.0 ppm for -CH₂-O-) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 388.12) .
  • HPLC : Purity assessment using C18 columns (ACN/water gradient) .
    • Advanced Methods :
  • X-ray crystallography resolves stereochemical ambiguities in the hydroxymethyl group .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (>150°C) .
    • Key Findings : Hydrolytic instability at pH < 3 due to acetamide cleavage; stable in neutral/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 μM in enzymatic assays vs. 15 μM in cell-based assays).
  • Resolution Methods :

  • Membrane permeability : Measure cellular uptake via LC-MS to correlate intracellular concentration with activity .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions .

Q. How can computational modeling guide structural optimization for enhanced target binding?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., COX-2 or EGFR) .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenoxy) with bioactivity .
    • Validation : Synthesize top-ranked analogs (e.g., halogenated phenoxy derivatives) and test in vitro .

Q. What mechanistic insights explain the compound’s selectivity between related biological targets?

  • Example : Selective inhibition of PI3Kα over PI3Kβ.
  • Methods :

  • Mutagenesis studies : Identify key binding residues (e.g., Lys802 in PI3Kα) via alanine scanning .
  • Molecular dynamics : Simulate ligand-protein interactions to quantify binding energy differences .
    • Data Interpretation : Hydrophobic interactions with PI3Kα’s affinity pocket drive selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.